6-((Trimethylsilyl)ethynyl)isoquinoline
Overview
Description
6-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trimethylsilyl group in this compound enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
6-((Trimethylsilyl)ethynyl)isoquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: It is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
Target of Action
The primary target of 6-((Trimethylsilyl)ethynyl)isoquinoline is tubulin , a protein that is a main component of the cytoskeleton and plays a crucial role in cell division, growth, shape, transport, and motility .
Mode of Action
This compound interacts with its target, tubulin, by binding to the colchicine site of tubulin . This interaction inhibits tubulin polymerization, a process crucial for cell division and growth .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics within the cell . Microtubules are essential for various cellular processes, including chromosome division and cell shape maintenance . By inhibiting tubulin polymerization, the compound disrupts these processes, leading to cell cycle arrest at the G2/M phase .
Result of Action
The result of this compound’s action is the inhibition of cell growth and division, leading to cell cycle arrest at the G2/M phase . This effect has been observed in cancer cell lines, such as HepG2 and HeLa cells, where the compound showed potent cytotoxicity .
Action Environment
Preparation Methods
The synthesis of 6-((Trimethylsilyl)ethynyl)isoquinoline typically involves the following steps:
Starting Material: The synthesis begins with 4-bromoisoquinoline.
Reaction Conditions: 4-bromoisoquinoline is dissolved in a mixture of tetrahydrofuran and dimethylformamide.
Reaction Mechanism: . This reaction forms the carbon-carbon bond between the isoquinoline and the trimethylsilylacetylene.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a scalable route for its preparation.
Chemical Reactions Analysis
6-((Trimethylsilyl)ethynyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the triple bond into a single or double bond, leading to different isoquinoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are various isoquinoline derivatives with potential biological activities .
Comparison with Similar Compounds
6-((Trimethylsilyl)ethynyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
6-ethynylisoquinoline: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
6-bromoisoquinoline: Used as a starting material for the synthesis of this compound.
6-((Trimethylsilyl)ethynyl)quinoline: Similar structure but with a quinoline core instead of isoquinoline, leading to different biological activities.
The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of the trimethylsilyl group, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-isoquinolin-6-ylethynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)9-7-12-4-5-14-11-15-8-6-13(14)10-12/h4-6,8,10-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOHUADOYDRLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1)C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728455 | |
Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105710-05-1 | |
Record name | 6-[(Trimethylsilyl)ethynyl]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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